molecular formula C29H26N4O2 B11651653 N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide

N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide

Cat. No.: B11651653
M. Wt: 462.5 g/mol
InChI Key: VPRSIRAVECSPOV-UHFFFAOYSA-N
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Description

N’-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines . This reaction is carried out in the presence of potassium hydroxide, leading to the formation of the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide for condensation reactions, chromium trioxide for oxidation, and sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N’-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism is still under investigation, but it is believed that the compound exerts its effects by modulating these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C29H26N4O2

Molecular Weight

462.5 g/mol

IUPAC Name

N'-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)benzohydrazide

InChI

InChI=1S/C29H26N4O2/c34-26(20-11-3-1-4-12-20)31-32-28-30-25-23-16-8-7-13-21(23)19-29(17-9-10-18-29)24(25)27(35)33(28)22-14-5-2-6-15-22/h1-8,11-16H,9-10,17-19H2,(H,30,32)(H,31,34)

InChI Key

VPRSIRAVECSPOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NNC(=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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